molecular formula C13H12BrNO4 B6706247 Methyl 5-[(5-bromo-4-methyl-2-oxopyridin-1-yl)methyl]furan-3-carboxylate

Methyl 5-[(5-bromo-4-methyl-2-oxopyridin-1-yl)methyl]furan-3-carboxylate

Cat. No.: B6706247
M. Wt: 326.14 g/mol
InChI Key: MZQQGIXAJLUTMD-UHFFFAOYSA-N
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Description

Methyl 5-[(5-bromo-4-methyl-2-oxopyridin-1-yl)methyl]furan-3-carboxylate is a complex organic compound that features a furan ring substituted with a carboxylate ester and a pyridinylmethyl group. The presence of a bromine atom and a methyl group on the pyridine ring adds to its chemical diversity, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(5-bromo-4-methyl-2-oxopyridin-1-yl)methyl]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-methyl-2-oxopyridine to introduce the bromine atom at the 5-position. This is followed by the formation of the pyridinylmethyl intermediate through a nucleophilic substitution reaction. The final step involves the esterification of the furan ring with methyl 3-furoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(5-bromo-4-methyl-2-oxopyridin-1-yl)methyl]furan-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The carbonyl group in the pyridine ring can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the furan ring can produce furanone derivatives.

Properties

IUPAC Name

methyl 5-[(5-bromo-4-methyl-2-oxopyridin-1-yl)methyl]furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-8-3-12(16)15(6-11(8)14)5-10-4-9(7-19-10)13(17)18-2/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQQGIXAJLUTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1Br)CC2=CC(=CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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